3-[(3-chlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-[(3-chlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine is a heterocyclic compound that belongs to the 1,2,4-triazole family. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science . The unique structure of this compound, which includes a triazole ring, a chlorobenzyl group, and a trimethoxyphenyl group, contributes to its significant pharmacological properties .
Preparation Methods
The synthesis of 3-[(3-chlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine typically involves multi-step synthetic routes. One common method starts with the reaction of 3-amino-1,2,4-triazole with 3-chlorobenzyl chloride in the presence of a base to form the intermediate 3-[(3-chlorobenzyl)sulfanyl]-1,2,4-triazole . This intermediate is then reacted with 3,4,5-trimethoxybenzaldehyde under acidic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and yield .
Chemical Reactions Analysis
3-[(3-chlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
3-[(3-chlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(3-chlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine involves its interaction with various molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to the inhibition of enzyme activity or disruption of cellular processes . The chlorobenzyl and trimethoxyphenyl groups enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
3-[(3-chlorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C18H19ClN4O3S |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C18H19ClN4O3S/c1-24-14-8-12(9-15(25-2)16(14)26-3)17-21-22-18(23(17)20)27-10-11-5-4-6-13(19)7-11/h4-9H,10,20H2,1-3H3 |
InChI Key |
MNIKMUXAULVYKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2N)SCC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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